molecular formula C7H18N2O B13175774 (2-Aminobutyl)(2-methoxyethyl)amine

(2-Aminobutyl)(2-methoxyethyl)amine

Katalognummer: B13175774
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: NCJCJQVRCBKWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Aminobutyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C7H18N2O It is a derivative of amine, characterized by the presence of both an amino group and a methoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobutyl)(2-methoxyethyl)amine typically involves the reaction of 2-methoxyethylamine with 2-aminobutane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to purification steps, such as distillation and crystallization, to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Aminobutyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

(2-Aminobutyl)(2-methoxyethyl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Aminobutyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methoxyethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Aminobutyl)(2-methoxyethyl)amine is unique due to the presence of both the amino and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H18N2O

Molekulargewicht

146.23 g/mol

IUPAC-Name

1-N-(2-methoxyethyl)butane-1,2-diamine

InChI

InChI=1S/C7H18N2O/c1-3-7(8)6-9-4-5-10-2/h7,9H,3-6,8H2,1-2H3

InChI-Schlüssel

NCJCJQVRCBKWPP-UHFFFAOYSA-N

Kanonische SMILES

CCC(CNCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.